![molecular formula C13H9F3O2 B1325214 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone CAS No. 886370-42-9](/img/structure/B1325214.png)
2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone
Overview
Description
Scientific Research Applications
Catalysis and Synthesis : Kumaraguru et al. (2014) discuss the use of 12-Phosphotungstic acid supported on silica gel as a catalyst for regioselective acylation of 2-methoxynaphthalene, leading to the production of 1-(6-Methoxynaphthalen-2-yl)ethanone, an important intermediate in the production of Naproxen (Kumaraguru et al., 2014).
Synthesis of Novel Compounds : Zanatta et al. (2001) describe the synthesis of novel trifluoromethylated β-acetal-gem-diols from the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, where 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone is a key intermediate (Zanatta et al., 2001).
Pharmaceutical Applications : The compound has been utilized in the development of pharmaceutical intermediates, as demonstrated by Mellor et al. (2000), where its derivatives were used in synthesizing trifluoromethylnaphthalenes, which are further processed into various pharmaceuticals (Mellor et al., 2000).
Biological Studies and Drug Development : Ashok et al. (2014) highlight its use in the one-pot multicomponent synthesis of compounds with potential antibacterial and antifungal activities (Ashok et al., 2014).
Photophysical Properties : Jiang et al. (2015) explore its use in preparing aza-BODIPYs for potential applications in photosensitizers and singlet oxygen generation (Jiang et al., 2015).
Analytical Chemistry Applications : Gatti et al. (1990) discuss its use as a fluorogenic labeling reagent in high-performance liquid chromatography for the detection of biologically important thiols (Gatti et al., 1990).
Chemical Research and Development : González-Martínez et al. (2019) utilized this compound in the chemoenzymatic synthesis of an Odanacatib precursor, showcasing its role in complex chemical synthesis (González-Martínez et al., 2019).
Material Science and Polymer Research : Segawa et al. (2010) demonstrated its application in the synthesis of hyperbranched polymers, highlighting its versatility in material science (Segawa et al., 2010).
Mechanism of Action
Target of Action
It’s suggested that the compound may mediate apoptosis through the nur77-bcl-2 pathway .
Mode of Action
It’s suggested that the compound can induce nur77 expression and nuclear export . This suggests that the compound may interact with its targets, leading to changes in gene expression and cellular function.
Biochemical Pathways
The compound is suggested to affect the Nur77-Bcl-2 pathway . Nur77 is a nuclear receptor that can regulate gene expression and has been implicated in apoptosis, a process of programmed cell death. The Bcl-2 family of proteins are key regulators of apoptosis, and changes in their expression can have significant effects on cell survival and death.
Result of Action
It’s suggested that the compound may induce apoptosis, a process of programmed cell death, through the nur77-bcl-2 pathway . This could potentially lead to the death of targeted cells.
properties
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUJNJQFAWNYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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